1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene
Description
1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene is a cyclopropane-containing aromatic compound characterized by a methoxy-substituted benzene ring and a cyclopropane moiety functionalized with an ethanimidoyl ester group. The ethanimidoyl group is further esterified with a 4-methylbenzoyloxy substituent, introducing both steric bulk and electronic modulation. Cyclopropane rings are known for their inherent ring strain, which can enhance reactivity or influence binding in biological systems .
Properties
IUPAC Name |
[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-4-6-16(7-5-13)20(22)24-21-14(2)18-12-19(18)15-8-10-17(23-3)11-9-15/h4-11,18-19H,12H2,1-3H3/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOWZCQFIFSQHO-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C)C2CC2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(\C)/C2CC2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethanimidoyl Intermediate: This step involves the reaction of an appropriate amine with an aldehyde or ketone to form the ethanimidoyl intermediate.
Cyclopropanation: The ethanimidoyl intermediate is then subjected to cyclopropanation using reagents such as diazomethane or a similar cyclopropanating agent.
Esterification: The cyclopropyl intermediate is esterified with 4-methylbenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Methoxylation: Finally, the compound is methoxylated using methanol and a strong acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The ester and imidoyl groups can be reduced to their corresponding alcohols and amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzaldehyde derivative, while reduction of the ester group can produce a primary alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene exhibit significant anticancer properties.
- Mechanism of Action : These compounds may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases associated with cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
- Efficacy : Preliminary studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Case Study : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound.
- Mechanism : It is believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
- Case Study : Animal models treated with similar compounds showed reduced neurodegeneration in conditions like Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders .
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Various synthetic routes have been explored, often employing coupling reactions between substituted aromatic compounds and cyclopropyl derivatives.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or activating biological pathways. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Structural Analogues
Substituent Effects
- Electronic Effects: The methoxy group (electron-donating) on the benzene ring may enhance solubility and stabilize charge distribution compared to electron-withdrawing groups (e.g., Cl, CF₃) in analogs. This could reduce reactivity but improve pharmacokinetic profiles .
- Toxicity Trends: Chlorinated analogs exhibit significantly higher toxicity (e.g., neurotoxicity in dichloroacetylene) due to metabolic activation or reactive intermediates . The absence of chlorine in the target compound suggests a lower toxicity profile, aligning with trends where non-halogenated derivatives are safer for therapeutic use .
Synthetic Routes :
- Suzuki-Miyaura coupling (as seen in for MCNPIBI synthesis) is likely applicable for constructing the biphenyl or cyclopropane moieties in the target compound . However, the ethanimidoyl ester may require specialized acylation or imine formation steps, differentiating its synthesis from chlorinated analogs .
Research Findings and Gaps
- Key Findings: Substituent identity (e.g., halogen vs. methoxy) critically dictates toxicity and reactivity. Non-chlorinated cyclopropanes, like the target compound, may bridge gaps between safety and efficacy in drug design .
- Gaps: Limited data on the target compound’s specific bioactivity or synthetic yields. Comparative studies on ethanimidoyl vs. imidazole/boronate ester functionalities are needed .
Biological Activity
1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene, with the CAS number 338392-38-4, is a compound of interest due to its potential biological activities. Its molecular formula is , indicating a complex structure that may interact with various biological targets.
Chemical Structure
The compound features a methoxy group, a cyclopropyl ring, and a substituted benzoyl moiety, which may contribute to its biological properties. The structural complexity suggests potential interactions with biological systems, including receptor modulation.
Research indicates that this compound may act as an agonist for GPR40 (G protein-coupled receptor 40), which is involved in insulin secretion and glucose metabolism. Compounds that modulate GPR40 activity are of particular interest in diabetes treatment due to their role in enhancing insulin sensitivity and secretion .
Pharmacological Effects
This compound has been studied for its effects on:
- Insulin Secretion : Preliminary studies suggest that it may enhance insulin release from pancreatic beta cells, thereby aiding in glucose regulation.
- Anti-inflammatory Properties : Some derivatives of related compounds have shown anti-inflammatory effects, which could extend to this compound through similar pathways.
Case Studies and Research Findings
- Study on GPR40 Agonists : A patent analysis revealed that compounds similar to this compound exhibit significant binding affinity for GPR40, suggesting their potential for therapeutic applications in metabolic disorders .
- In Vivo Studies : Animal models treated with related compounds showed improved glucose tolerance and insulin sensitivity, indicating a potential pathway through which this compound could exert beneficial effects in metabolic diseases.
- Binding Affinity Measurements : Research employing X-ray fluorescence has demonstrated the ability of this compound to bind selectively to GPR40, highlighting its potential as a lead compound in drug development targeting metabolic pathways .
Data Table of Biological Activity
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Methoxy-4-(2-{[(4-methylbenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane ring formation and subsequent functionalization. Key steps include:
- Cyclopropanation : Use of carbene precursors (e.g., diazo compounds) under catalytic conditions (e.g., Rh(II) catalysts) to form the cyclopropyl ring .
- Benzoylation : Reaction of the cyclopropane intermediate with 4-methylbenzoyl chloride in anhydrous conditions (e.g., THF, 0–5°C) to introduce the benzoyloxy group .
- Ethanimidoyl Group Installation : Condensation with ethanimidoyl chloride under basic conditions (e.g., triethylamine) .
- Optimization : Reaction yields depend on temperature control (e.g., reflux vs. room temperature), solvent polarity, and catalyst loading. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the methoxy group (δ ~3.8 ppm for ) and cyclopropane protons (δ ~1.2–2.0 ppm) .
- IR Spectroscopy : Stretching frequencies for the benzoyl carbonyl (C=O, ~1700 cm) and ethanimidoyl (C=N, ~1640 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring and spatial arrangement of substituents (e.g., monoclinic crystal system, P21/c space group) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., electrophilic cyclopropane carbons or nucleophilic methoxy oxygens) .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) using crystallographic data (PDB IDs) to predict binding affinities .
- Example : Substituent effects (e.g., 4-methylbenzoyl vs. unsubstituted benzoyl) alter steric and electronic profiles, impacting ligand-receptor binding .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Establish clear concentration-dependent effects (e.g., IC values in cytotoxicity assays) .
- Control Experiments : Compare activity of structural analogs (e.g., removing the methoxy group) to isolate functional group contributions .
- Mechanistic Probes : Use fluorescent tags or isotopic labeling (e.g., -labeled cyclopropane) to track metabolic pathways .
- Data Cross-Validation : Combine in vitro assays (e.g., enzyme inhibition) with in silico simulations to reconcile discrepancies .
Q. How does the cyclopropane ring influence the compound’s stability and reactivity in aqueous vs. nonpolar environments?
- Methodological Answer :
- Kinetic Studies : Monitor ring-opening reactions under acidic/basic conditions via UV-Vis spectroscopy (e.g., λ = 250–300 nm) .
- Solvent Polarity Tests : Compare degradation rates in polar solvents (e.g., water, DMSO) vs. nonpolar solvents (e.g., hexane) using HPLC .
- Thermodynamic Analysis : Calculate activation energy (E) for ring-opening via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
